1-Amino-2-(4-fluorophenyl)propan-2-ol

Description

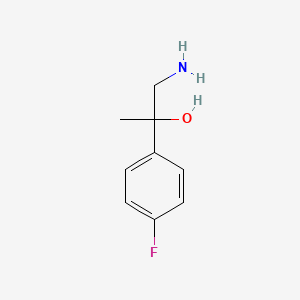

1-Amino-2-(4-fluorophenyl)propan-2-ol is a fluorinated amino alcohol with the molecular formula C₉H₁₂FNO (free base) or C₉H₁₃ClFNO in its hydrochloride salt form (CAS: 525-44-2) . The compound features a 4-fluorophenyl group attached to the second carbon of a propan-2-ol backbone, with an amino group at the same carbon. This structural motif is significant in medicinal chemistry, particularly in the design of phosphonate derivatives and peptide analogs, as seen in studies on prostate cancer inhibitors and antimicrobial agents .

Properties

IUPAC Name |

1-amino-2-(4-fluorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYWVSYPVSKZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-2-(4-fluorophenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Amino-2-(4-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway .

Scientific Research Applications

1-Amino-2-(4-fluorophenyl)propan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

1-Amino-2-(pyridin-2-yl)propan-2-ol

1-Amino-2-(2-bromophenyl)propan-2-ol hydrochloride

1-Amino-2-(3-fluorophenyl)propan-2-ol

- Structure : Fluorine at the meta position instead of para.

- Molecular Formula: C₉H₁₂FNO (identical to the para isomer).

- Key Difference : Meta substitution may disrupt molecular symmetry and electronic effects, influencing binding affinity in biological systems .

Functional Group Position and Stereochemistry

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride

- Structure: Amino group at the third carbon (propan-1-ol backbone) with (R)-configuration (CAS: 154550-93-3).

- Molecular Formula: C₉H₁₃ClFNO.

2-Amino-1-(4-fluorophenyl)propan-1-ol

- Structure: Amino group at the second carbon (propan-1-ol backbone) (CAS: 109515-15-3).

- Molecular Weight : 169.20 g/mol.

Physicochemical Properties

Key Research Findings

- Steric and Electronic Effects: The 4-fluorophenyl group induces nonplanarity in porphyrin analogs due to steric repulsion, a property absent in non-fluorinated analogs .

- Stereochemical Challenges: Synthesis of 1-amino-2-arylpropan-2-ol derivatives often results in low enantiomeric excess, complicating therapeutic applications .

- Solvent-Dependent Yields : Higher yields (90%) for bis(4-fluorophenyl) analogs in 2-MeTHF vs. DCM (83%) highlight solvent polarity’s role in reaction efficiency .

Biological Activity

1-Amino-2-(4-fluorophenyl)propan-2-ol, also known by its chemical structure and properties, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including interaction studies, therapeutic implications, and structure-activity relationships.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C9H12FNO

- Molecular Weight : Approximately 171.20 g/mol

- Structure : The compound features a propanol backbone with an amino group at the first position and a para-fluorophenyl group at the second position, which is crucial for its biological interactions.

Interaction Studies

Research indicates that this compound may interact with various biological targets such as enzymes and receptors. These interactions can lead to significant physiological effects, which are essential for understanding its therapeutic applications. The unique structural features of this compound facilitate specific interactions that could be leveraged in drug design.

Therapeutic Applications

The compound has shown potential in various therapeutic areas, particularly in neuropharmacology. For instance, it has been studied as a dopamine transporter (DAT) inhibitor, which could have implications for treating psychostimulant abuse. In preclinical models, derivatives of similar compounds have been effective in reducing the reinforcing effects of substances like cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structure. A comparative analysis with similar compounds reveals that modifications in the amino group position or the fluorinated phenyl ring can significantly alter the compound's reactivity and biological effects. For example:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol | C9H10Cl2FNO | Contains dichloro substituents affecting reactivity |

| 3-Amino-3-(4-fluorophenyl)propan-1-ol | C9H12FNO | Different position of amino group influences properties |

| (S)-2-Amino-2-(4-fluorophenyl)ethanol | C9H12FNO | Similar fluorinated structure but different backbone |

This table illustrates how slight variations can lead to different biological outcomes, emphasizing the importance of SAR in drug development.

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

- Antioxidant and Anticancer Activity : Some derivatives have demonstrated significant cytotoxicity against cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The antioxidant activity was assessed using DPPH radical scavenging methods, revealing that certain derivatives surpassed well-known antioxidants like ascorbic acid .

- Dopamine Transporter Inhibition : A study involving similar compounds indicated their effectiveness in inhibiting DAT activity, suggesting potential applications in treating addiction disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.